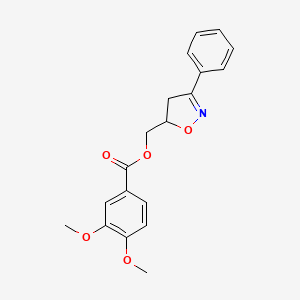
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate
概要
説明
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate is a complex organic compound that features a unique combination of functional groups. This compound contains an isoxazole ring, a phenyl group, and a dimethoxybenzoate moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being investigated to make the process more sustainable .
化学反応の分析
Types of Reactions
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydroisoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and benzoate rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoles, while reduction can produce dihydroisoxazoles .
科学的研究の応用
(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers
作用機序
The mechanism of action of (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the synthesis of liquid crystals and polymers.
3,5-Disubstituted Isoxazoles: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its potential in drug development and material science makes it a compound of significant interest .
特性
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-17-9-8-14(10-18(17)23-2)19(21)24-12-15-11-16(20-25-15)13-6-4-3-5-7-13/h3-10,15H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFSYCDDXGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2CC(=NO2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4414759.png)
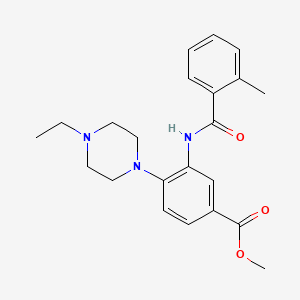
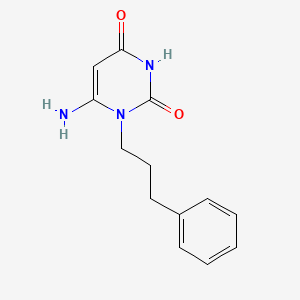
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)
![N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide](/img/structure/B4414786.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414798.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4414802.png)
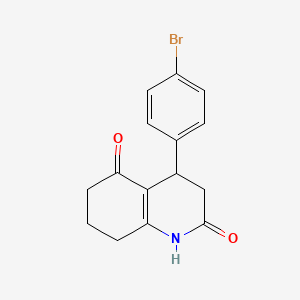
![2-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE](/img/structure/B4414811.png)
![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)
![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)
![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4414827.png)
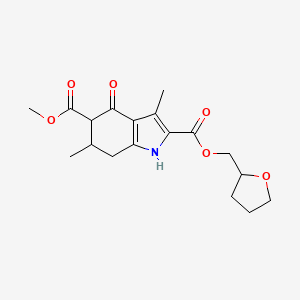
![N-[(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4414842.png)
